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Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)quinoline

CAS No.: 81216-93-5

Cat. No.: B1273908

Get Quote

Executive Summary
2-(5-Bromothiophen-2-yl)quinoline (CAS: 81216-93-5) represents a "privileged scaffold" in

drug discovery—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. While often utilized in organic electronics (OLEDs) due to its conjugated

planar system, its potential in medicinal chemistry lies in its dual functionality:

The Pharmacophore: The 2-(2-thienyl)quinoline core mimics the biaryl systems found in

numerous kinase inhibitors and DNA intercalators.

The Synthetic Handle: The 5-bromo substituent on the thiophene ring serves as a critical

functionalization point (electrophile) for cross-coupling reactions, allowing researchers to

attach solubilizing tails or specificity-determining moieties.

This guide outlines the theoretical biological activity, mechanistic grounding, and experimental

protocols required to transition this molecule from a chemical intermediate to a bioactive lead

candidate.
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Structural Basis of Biological Activity
To understand the potential activity, we must analyze the molecule's interaction capabilities

within a biological system.

Pharmacophore Mapping
The molecule functions as a Type I or Type II Kinase Inhibitor scaffold and a DNA Intercalator.

Structural Feature Biological Function Target Interaction

Quinoline Nitrogen (N1) H-Bond Acceptor

Binds to the "Hinge Region" of

kinase ATP-binding pockets

(mimicking Adenine).

Thiophene Ring Lipophilic Spacer

Occupies the hydrophobic

specificity pocket (Gatekeeper

region).

5-Bromo Substituent
Halogen Bond Donor /

Synthetic Handle

Direct: Can form halogen

bonds with backbone

carbonyls.Indirect: Site for

attaching

piperazine/morpholine tails to

improve ADME.

Planar Biaryl System
-

Stacking

Intercalates between DNA

base pairs (potential cytotoxic

mechanism).

Predicted Therapeutic Applications
Based on Structure-Activity Relationship (SAR) data of analogous quinoline-thiophene hybrids,

this scaffold is a candidate for:

Anticancer (Kinase Inhibition): Targeting PIM-1, c-Met, or VEGFR-2. The planar structure fits

the narrow ATP-binding clefts of these oncogenic kinases.
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Antimicrobial (Gyrase Inhibition): 2-substituted quinolines have demonstrated efficacy

against M. tuberculosis by inhibiting DNA gyrase (GyrB), preventing bacterial replication.

Antimalarial: Structural homology to quinine and chloroquine suggests potential for inhibiting

hemozoin formation in Plasmodium falciparum.

Experimental Workflows
Synthesis & Functionalization Protocol
Objective: Synthesize the core scaffold and demonstrate its utility as an intermediate.

Reaction: Suzuki-Miyaura Cross-Coupling Reagents: 2-Chloroquinoline + 5-Bromothiophen-2-

ylboronic acid (Note: Requires careful control to avoid polymerization, alternatively use 2-

thienylboronic acid followed by bromination).

Optimized Protocol (Two-Step for Purity):

Step 1 (Coupling):

Mix 2-Chloroquinoline (1.0 eq) and Thiophen-2-ylboronic acid (1.1 eq) in 1,4-

Dioxane/Water (4:1).

Add

(2.0 eq) and

(5 mol%).

Reflux at 100°C for 12h under

.

Result: 2-(Thiophen-2-yl)quinoline.[1][2]

Step 2 (Bromination):

Dissolve product from Step 1 in Glacial Acetic Acid.

Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise at 0°C.
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Stir at RT for 4h.

Validation: Confirm regioselectivity (5-position) via

-NMR (Loss of C5-thiophene proton).

Biological Screening Protocol (Kinase Inhibition)
Method: ADP-Glo™ Kinase Assay (Promega). Rationale: Measures ADP formed from a kinase

reaction; highly sensitive for hydrophobic inhibitors like quinolines.

Preparation: Dissolve 2-(5-Bromothiophen-2-yl)quinoline in 100% DMSO to 10 mM stock.

Dilution: Prepare serial dilutions (0.1 nM to 10

M) in Kinase Reaction Buffer.

Incubation:

Add 5

L compound + 5

L Kinase (e.g., PIM-1, 5 ng/well). Incubate 10 min.

Add 5

L ATP/Substrate mix. Incubate 60 min at RT.

Detection:

Add 15

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

Add 30

L Kinase Detection Reagent (converts ADP to ATP

Luciferase).
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Readout: Measure Luminescence (RLU). Calculate

using non-linear regression.

Visualization of Pathways & Logic
Scaffold Optimization Logic
This diagram illustrates how the core molecule is transformed into active drugs.
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Caption: Modular optimization pathway transforming the brominated scaffold into bioactive lead

compounds via palladium-catalyzed cross-coupling.

Mechanism of Action: Kinase Binding
Visualizing the predicted binding mode in the ATP pocket.
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Caption: Predicted binding mode of the scaffold within a generic Kinase ATP-binding pocket,

highlighting the critical H-bond at the hinge region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1273908?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB04053697.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB04053697.htm
https://www.chemmade.com/assistant/chemdic/casDetail-81216-93-5.html
https://www.chemmade.com/assistant/chemdic/casDetail-81216-93-5.html
https://www.benchchem.com/product/b1273908/docs#technical-guide-biological-potential-optimization-of-2-5-bromothiophen-2-yl-quinoline
https://www.benchchem.com/product/b1273908/docs#technical-guide-biological-potential-optimization-of-2-5-bromothiophen-2-yl-quinoline
https://www.benchchem.com/product/b1273908/docs#technical-guide-biological-potential-optimization-of-2-5-bromothiophen-2-yl-quinoline
https://www.benchchem.com/product/b1273908/docs#technical-guide-biological-potential-optimization-of-2-5-bromothiophen-2-yl-quinoline
https://www.benchchem.com/product/b1273908?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273908?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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